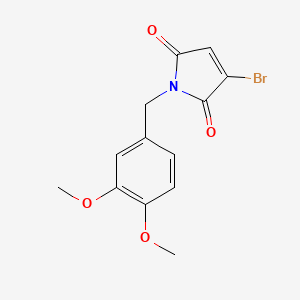
3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione
Descripción general
Descripción
“3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione” is a complex organic compound. It contains a pyrrole-2,5-dione group, which is a heterocyclic compound containing a five-membered ring with two carbonyl groups and one nitrogen atom. The compound also has a bromine atom attached, which could make it reactive in certain conditions. The presence of the 3,4-dimethoxybenzyl group suggests that it might have interesting chemical properties, as methoxy groups can participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrole ring, followed by the introduction of the carbonyl groups to form the pyrrole-2,5-dione. The bromine atom and the 3,4-dimethoxybenzyl group would then be added in subsequent steps. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom could potentially influence the overall shape of the molecule due to its size and electron density. The two carbonyl groups in the pyrrole-2,5-dione ring could also have an impact on the molecule’s geometry.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The bromine atom could make it a good candidate for substitution reactions. The carbonyl groups in the pyrrole-2,5-dione ring could potentially undergo addition reactions. The methoxy groups in the 3,4-dimethoxybenzyl part of the molecule might also participate in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role in determining properties like solubility, melting point, boiling point, and reactivity.Aplicaciones Científicas De Investigación
Luminescent Polymers
- Application: Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and quantum yield. They are soluble in common organic solvents and have distinct optical and electrochemical properties, making them suitable for applications in luminescent materials (Zhang & Tieke, 2008).
Inhibitors of Glycolic Acid Oxidase
- Application: Derivatives of 3-hydroxy-1H-pyrrole-2,5-dione, including those with large lipophilic substituents, serve as potent inhibitors of glycolic acid oxidase. Their applications are significant in biochemical studies and potential therapeutic interventions (Rooney et al., 1983).
Palladium-Catalyzed Carbonylative Cyclization
- Application: β-Bromo-α,β-unsaturated carboxylic acids undergo palladium-catalyzed carbonylative cyclization with 2,2-dimethylhydrazine to form 1-(dimethylamino)-1H-pyrrole-2,5-diones. This process is important in organic synthesis and the development of new chemical compounds (Bae & Cho, 2014).
Phototransistors Based on Copolymers
- Application: Copolymers derived from pyrrolo[3,4-c]pyrrole-1,4-dione show promising properties for use in thin film phototransistors, with applications in electronics and optoelectronics (Ma et al., 2015).
Conjugated Polymers with Photoluminescence
- Application: Conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units exhibit strong photoluminescence and higher photochemical stability. These polymers are applicable in electronic devices due to their good solubility and processability (Beyerlein & Tieke, 2000).
Solubility and Solvent Effects
- Application: The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents and its temperature-dependent behavior are essential for pharmaceutical and chemical processes (Li et al., 2019).
Spiro Heterocyclization
- Application: The reaction of substituted dihydro-1H-pyrrole2,3-diones with enols leads to the formation of spiro compounds with potential in organic synthesis and medicinal chemistry (Racheva & Maslivets, 2007).
Synthesis and Anti-Inflammatory Potential
- Application: 1H-pyrrole-2,5-dione derivatives show promise as anti-inflammatory and antimicrobial agents, with significant inhibition of pro-inflammatory cytokines in human peripheral blood mononuclear cell cultures (Paprocka et al., 2022).
Corrosion Inhibition
- Application: 1H-pyrrole-2,5-dione derivatives serve as efficient inhibitors for carbon steel corrosion in hydrochloric acid, which is vital in industrial applications to prevent material degradation (Zarrouk et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. As with any chemical, appropriate safety measures should be taken when handling it.
Direcciones Futuras
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or pharmaceuticals, but further research would be needed to explore these possibilities.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. Please consult with a chemical professional for more information.
Propiedades
IUPAC Name |
3-bromo-1-[(3,4-dimethoxyphenyl)methyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c1-18-10-4-3-8(5-11(10)19-2)7-15-12(16)6-9(14)13(15)17/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTRLOWLLUTKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C=C(C2=O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)
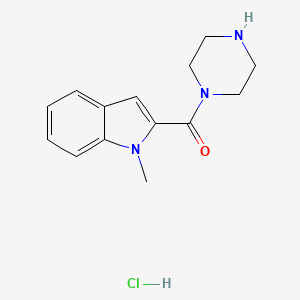
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)
![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]-ethyl}methylamine hydrochloride](/img/structure/B1396798.png)
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)
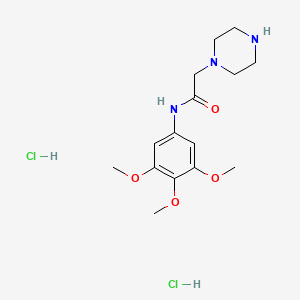
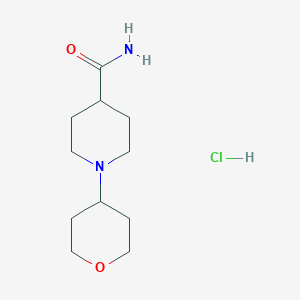
![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1396806.png)
![[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride](/img/structure/B1396809.png)
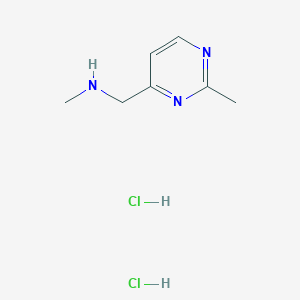
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)
![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/structure/B1396812.png)
![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-methyl]amine dihydrochloride](/img/structure/B1396814.png)